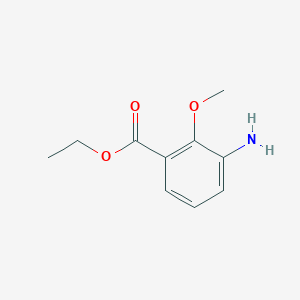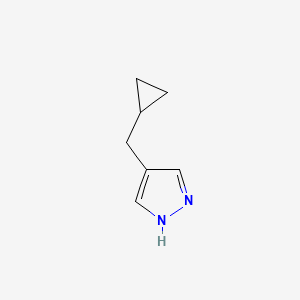
4-(cyclopropylmethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropylmethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms The cyclopropylmethyl group is a three-membered ring attached to a methyl group, which is then connected to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethyl hydrazine with 1,3-diketones or β-ketoesters can yield the desired pyrazole derivative. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-(cyclopropylmethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
4-(cyclopropylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-methyl-1H-pyrazole: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
4-(cyclopropylmethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in reactivity and applications.
4-(cyclopropylmethyl)-1H-pyrrole: Features a pyrrole ring, which can affect the compound’s electronic properties and interactions.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C7H10N2 |
|---|---|
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
4-(cyclopropylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-6(1)3-7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |
Clé InChI |
NLMOBTBCGICDMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


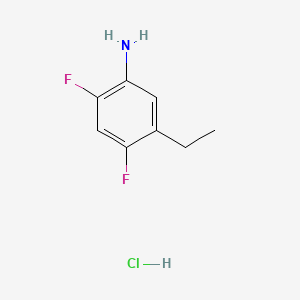

![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
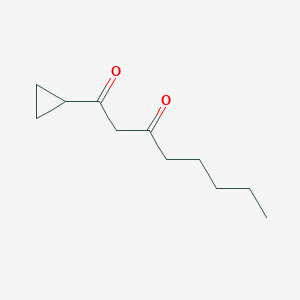
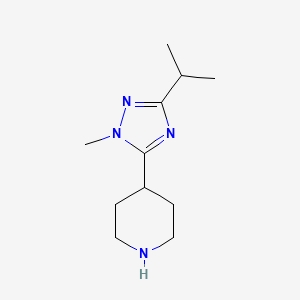
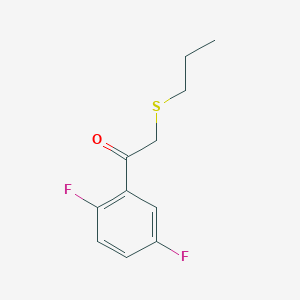
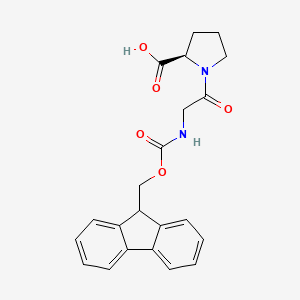


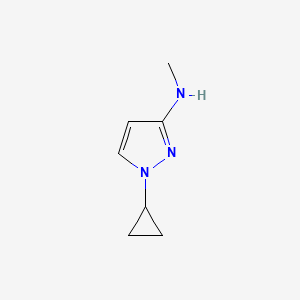
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
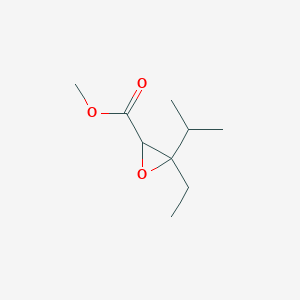
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
